4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Description
The compound “4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a complex organic molecule. Benzofuran, a component of this compound, is a heterocyclic compound that is found to be a suitable structure in a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Future Directions
The future research directions for this compound could involve exploring its potential therapeutic applications, given the wide array of biological activities exhibited by benzofuran derivatives . Further studies could also focus on improving the synthesis methods and understanding the detailed mechanism of action.
Mechanism of Action
Target of Action
camara and is an inhibitor of Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a target for many drugs, particularly in the treatment of neurodegenerative diseases.
Mode of Action
Given the known activity of 2,3-dihydrobenzofuran, it can be hypothesized that the compound may interact with its target, ache, inhibiting its activity and thereby increasing the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The compound, through its potential inhibition of AChE, could affect the cholinergic pathway. This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound could potentially prolong the action of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
The solubility of the compound in established processing solvents and its general air stability suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic transmission due to increased acetylcholine levels. This could potentially have therapeutic effects in conditions characterized by reduced cholinergic activity, such as certain neurodegenerative diseases .
Action Environment
The compound’s solubility in established processing solvents and its general air stability suggest that it may be relatively robust in various environmental conditions .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-18(22)16-8-14(3-5-20-16)24-15-10-21(11-15)9-12-1-2-17-13(7-12)4-6-23-17/h1-3,5,7-8,15H,4,6,9-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRCMONBGPTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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